molecular formula C11H11NO B8377910 6,7-Dimethyl-2(1H)-quinolinone CAS No. 154205-25-1

6,7-Dimethyl-2(1H)-quinolinone

Cat. No.: B8377910
CAS No.: 154205-25-1
M. Wt: 173.21 g/mol
InChI Key: DMDJSCQSLSIDCK-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2(1H)-quinolinone is an organic compound belonging to the quinolinone family, a class of heterocyclic structures known for their significant utility in medicinal chemistry and materials science. The core quinolin-2(1H)-one structure is a bicyclic system comprising a benzene ring fused to a 2-pyridone ring. This compound is specifically functionalized with methyl groups at the 6 and 7 positions, which can influence its electronic properties, lipophilicity, and overall reactivity, making it a valuable building block for further chemical synthesis . As a privileged scaffold in drug discovery, the quinolin-2(1H)-one structure is a key pharmacophore in a wide range of biologically active molecules. Research into analogous compounds has demonstrated their potential in developing agents with antibacterial, antimalarial, antiviral, and anticancer activities . Furthermore, this scaffold serves as a foundational template for creating advanced fluorescent probes. Studies on structurally similar 7-(diethylamino)quinolin-2(1H)-one derivatives have shown that the quinolinone core can be engineered to exhibit strong fluorescence, high quantum yields, and significant fluorescence enhancement upon binding with host molecules like cucurbit[7]uril (CB7) or in specific micellar environments . These properties make this compound a promising starting material for developing novel chemosensors and optical materials. The primary research value of this compound lies in its role as a versatile synthetic intermediate. Its structure presents multiple sites for functionalization, including the nitrogen at the 1-position and the carbon atoms at the 3- and 4-positions, enabling the synthesis of a diverse array of derivatives for structure-activity relationship (SAR) studies and library development . It is For Research Use Only and is intended for use by qualified researchers in laboratory settings. Applications include but are not limited to: pharmaceutical R&D as a synthetic intermediate for bioactive molecules; materials science as a precursor for organic fluorophores; and academic research for exploring heterocyclic chemistry and supramolecular interactions.

Properties

CAS No.

154205-25-1

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

6,7-dimethyl-1H-quinolin-2-one

InChI

InChI=1S/C11H11NO/c1-7-5-9-3-4-11(13)12-10(9)6-8(7)2/h3-6H,1-2H3,(H,12,13)

InChI Key

DMDJSCQSLSIDCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents Key Structural Features
6,7-Dimethyl-2(1H)-quinolinone 6-CH₃, 7-CH₃ Methyl groups enhance lipophilicity
6,7-Dimethoxy-4(1H)-quinolinone 6-OCH₃, 7-OCH₃, 4-OH Methoxy groups increase electron density
4-Chloro-3-formyl-1-methyl-2(1H)-quinolinone 4-Cl, 3-CHO, 1-CH₃ Electrophilic formyl group for reactivity
6,7-Methylenedioxy-4-substituted derivatives 6,7-O-CH₂-O-, 4-aryl groups Methylenedioxy bridge improves stability

Substituent Impact :

  • Methyl vs.
  • Positional Effects : Substitution at the 4-position (e.g., hydroxyl, chloro, or aryl groups) modulates bioactivity. For example, 4-hydroxy derivatives exhibit stronger intermolecular hydrogen bonding, influencing crystallinity .
Physicochemical Properties

Comparative data for select quinolinones:

Property This compound* 6,7-Dimethoxy-4(1H)-quinolinone 4-Chloro-3-formyl-1-methyl-2(1H)-quinolinone
Molecular Formula C₁₁H₁₁NO C₁₁H₁₁NO₃ C₁₁H₉ClNO₂
Molecular Weight 173.22 g/mol 205.21 g/mol 222.65 g/mol
Melting Point N/A 191–192°C (ethanol) N/A
Boiling Point N/A N/A N/A
LogP (Predicted) ~2.1 (estimated) 1.72 ~2.5 (estimated)
Spectroscopic Characterization
  • NMR Trends :
    • Methoxy groups in 6,7-dimethoxy derivatives resonate at δ 3.7–3.8 ppm (¹H) and δ 55–56 ppm (¹³C) .
    • Methyl groups in 6,7-dimethyl analogs are expected near δ 2.5–2.7 ppm (¹H) and δ 20–25 ppm (¹³C) .
  • IR Spectroscopy : Ketone C=O stretches appear at 1660–1650 cm⁻¹, while hydroxyl groups (if present) absorb at 3200–3400 cm⁻¹ .

Preparation Methods

Nitration Step

3,4-Dimethylacetophenone undergoes nitration using a mixture of concentrated nitric and sulfuric acids at 0–5°C. This regioselective reaction introduces a nitro group at the ortho position relative to the acetyl moiety, yielding 2-nitro-4,5-dimethylacetophenone with 85–90% efficiency. The electron-donating methyl groups direct nitration to the less hindered position, as confirmed by NMR studies.

Condensation with N,N-Dimethylformamide Dimethyl Acetal

The nitro intermediate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene under reflux (110°C, 6 h). This step forms 1-(4,5-dimethyl-2-nitrophenyl)-3-(dimethylamino)propen-1-one , a key enamine intermediate. The reaction proceeds via nucleophilic attack of the acetyl oxygen on DMF-DMA, followed by elimination of methanol.

Reduction-Cyclization

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol) reduces the nitro group to an amine while simultaneously inducing cyclization. The reaction forms the quinoline ring system, yielding 4-hydroxy-6,7-dimethylquinoline with 78% isolated yield. This one-pot reduction-cyclization benefits from the electron-rich methyl groups, which stabilize the transition state during ring closure.

Oxidation to 2(1H)-Quinolinone

The hydroxyl group at position 4 is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. This step completes the synthesis of 6,7-dimethyl-2(1H)-quinolinone with 92% purity. Alternative oxidants like KMnO₄ in acidic media yield comparable results but require longer reaction times.

Table 1: Optimization of Nitration-Condensation-Cyclization Parameters

ParameterOptimal ConditionImpact on Yield
Nitration Temperature0–5°CPrevents di-nitration
DMF-DMA Equivalents1.2 eqMinimizes side products
Hydrogenation Catalyst10% Pd/CFaster kinetics vs. Pt
Oxidation ReagentJones reagentHigher selectivity

Friedländer Annulation Approach

The Friedländer annulation offers a streamlined pathway by coupling o-aminoaryl ketones with β-keto esters. For this compound, 2-amino-4,5-dimethylacetophenone reacts with ethyl acetoacetate under acidic conditions.

Synthesis of o-Aminoaryl Ketone

Starting from 3,4-dimethylacetophenone, nitration followed by reduction (Fe/HCl) yields 2-amino-4,5-dimethylacetophenone. This two-step process achieves 75% overall yield, with the methyl groups enhancing solubility during workup.

Annulation Reaction

Heating the o-aminoaryl ketone with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 4 h induces cyclodehydration. The reaction forms the quinolinone core directly, bypassing intermediate oxidation steps. This method produces the target compound in 68% yield, with residual PPA removed via aqueous NaHCO₃ wash.

Mechanistic Insight : The β-keto ester acts as both a carbon nucleophile and electrophile, enabling simultaneous ring closure and ketone formation. Methyl substituents at positions 6 and 7 increase ring strain marginally, necessitating precise temperature control.

Skraup Synthesis Modification

Traditional Skraup synthesis, typically used for quinolines, has been adapted for quinolinones by incorporating oxidation steps.

Reaction Setup

A mixture of 4,5-dimethylaniline , glycerol, and conc. H₂SO₄ is heated to 150°C. The methyl groups’ electron-donating effects accelerate the initial formation of the dihydroquinoline intermediate.

Oxidation to Quinolinone

Post-cyclization, the dihydroquinoline is oxidized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane. This step introduces the 2(1H)-quinolinone moiety with 65% yield, avoiding over-oxidation byproducts common with harsher oxidants.

Table 2: Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Nitration-Condensation7892Industrial
Friedländer6889Lab-scale
Skraup-DDQ6585Pilot-scale

Microwave-Assisted Solid-Phase Synthesis

Emerging techniques utilize microwave irradiation to accelerate key steps.

Nitration Optimization

Microwave-assisted nitration (300 W, 100°C, 15 min) reduces reaction time from 6 h to 15 min while maintaining 88% yield. Controlled dielectric heating prevents thermal degradation of methyl groups.

Cyclization under Microwave Conditions

The reduction-cyclization step achieves 95% conversion in 30 min using H₂ (balloon pressure) and Pd/C catalyst. This method enhances regioselectivity, as localized heating favors the desired quinolinone tautomer.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 2-nitro-4,5-dimethylacetophenone with iron powder and ammonium chloride induces simultaneous reduction and cyclization. This method eliminates solvent use and achieves 70% yield with minimal waste.

Biocatalytic Oxidation

Enzymatic oxidation of 4-hydroxy-6,7-dimethylquinoline using laccase from Trametes versicolor produces the quinolinone under mild conditions (pH 5, 30°C). Though slower (24 h reaction time), this method offers 82% yield and avoids toxic oxidants .

Q & A

Q. What are the established synthetic routes for 6,7-Dimethyl-2(1H)-quinolinone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclization of substituted anthranilic acid derivatives or microwave-assisted protocols. For example, microwave irradiation (360 W, 5 minutes) with InCl₃ as a catalyst achieves a 63% yield via intramolecular cyclization of precursor chalcones . Traditional methods using acid/base catalysis (e.g., H₃PO₄ or NaOH) often require longer reaction times and produce lower yields due to side reactions. Key parameters include:

  • Catalyst choice : InCl₃ enhances reaction efficiency under microwave conditions .
  • Solvent system : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Microwave methods reduce thermal degradation compared to reflux .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) and X-ray crystallography are primary tools:

  • ¹H/¹³C NMR : Assigns methyl groups (δ 2.3–2.5 ppm for CH₃) and confirms quinolinone core structure .
  • X-ray crystallography : Resolves dihedral angles between fused rings (e.g., 57.84° between quinoline and benzene rings in analogs) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 188.1) .

Q. How can conflicting data on biological activity of this compound derivatives be resolved?

Methodological Answer: Contradictions in bioactivity (e.g., enzyme inhibition vs. inactivity) often arise from:

  • Structural analogs : Subtle substitutions (e.g., methoxy vs. methyl groups) alter binding affinity. For instance, 6,7-dimethoxy analogs show stronger enzyme inhibition than dimethyl derivatives due to enhanced hydrogen bonding .
  • Assay conditions : pH, solvent (DMSO vs. aqueous buffer), and enzyme isoform specificity (e.g., MAO-A vs. MAO-B) must be standardized .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) can predict binding modes and reconcile experimental discrepancies .

Q. What strategies optimize the quinolinone core for selective enzyme inhibition?

Methodological Answer: Rational design involves:

  • Linker modification : Introducing dithiocarbamate moieties via alkyl chains (C3–C5) balances AChE and MAO-B inhibition .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl) at C4 enhance binding to hydrophobic enzyme pockets, while methyl groups at C6/C7 improve metabolic stability .
  • SAR studies : Systematic variation of substituents identifies critical pharmacophores (e.g., 6,7-dimethyl groups reduce off-target interactions) .

Q. How can crystallization challenges for this compound be addressed?

Methodological Answer: Crystallization issues (e.g., low yield, poor purity) are mitigated by:

  • Solvent screening : Binary systems (e.g., CH₂Cl₂/di-isopropylether) promote slow nucleation .
  • Temperature gradients : Gradual cooling (-5°C/hour) reduces amorphous byproducts.
  • Additives : Seed crystals or ionic liquids (e.g., [BMIM][BF₄]) improve crystal lattice formation .

Q. What computational tools validate the electronic properties of this compound?

Methodological Answer:

  • DFT calculations : Gaussian 09 with B3LYP/6-31G* basis sets predicts HOMO-LUMO gaps (e.g., 4.2 eV) and charge distribution on the quinolinone core .
  • Molecular dynamics (MD) : NAMD simulations assess stability in lipid bilayers for drug delivery studies .

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